molecular formula C15H19Cl2N3O2 B2782852 (4-(2,5-Dichlorophenyl)piperazin-1-yl)(morpholino)methanone CAS No. 501104-51-4

(4-(2,5-Dichlorophenyl)piperazin-1-yl)(morpholino)methanone

Cat. No.: B2782852
CAS No.: 501104-51-4
M. Wt: 344.24
InChI Key: GKTLHABDBOMYJV-UHFFFAOYSA-N
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Description

(4-(2,5-Dichlorophenyl)piperazin-1-yl)(morpholino)methanone is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound features a piperazine ring substituted with a 2,5-dichlorophenyl group and a morpholino group attached to a methanone moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(2,5-Dichlorophenyl)piperazin-1-yl)(morpholino)methanone typically involves the reaction of 2,5-dichlorophenylpiperazine with morpholine in the presence of a suitable catalyst. The reaction conditions often include:

    Solvent: Common solvents used include dichloromethane or ethanol.

    Catalyst: Catalysts such as palladium on carbon (Pd/C) or other transition metal catalysts.

    Temperature: The reaction is usually carried out at elevated temperatures, ranging from 60°C to 100°C.

    Time: Reaction times can vary but typically range from several hours to overnight.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(4-(2,5-Dichlorophenyl)piperazin-1-yl)(morpholino)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C15H19Cl2N3O2
  • Molecular Weight : 344.2 g/mol
  • Chemical Structure :

    Chemical Structure

This compound features a piperazine ring, which is a common structural motif in pharmaceuticals, enhancing the pharmacokinetic properties of drug candidates.

Pharmacological Applications

  • Anticancer Activity :
    • Research indicates that derivatives of morpholino(phenylpiperazin-1-yl)methanones exhibit potent inhibitory effects on the aldo-keto reductase enzyme AKR1C3, which is implicated in hormone-related cancers and leukemia. The compound demonstrated an IC50 value of approximately 100 nM, indicating significant potency against this target .
  • Neuropharmacological Effects :
    • The piperazine moiety is linked to various neuroactive compounds. Studies suggest that such compounds can modulate neurotransmitter systems, potentially offering therapeutic avenues for conditions like depression and anxiety .
  • Antimicrobial Properties :
    • Recent investigations into similar piperazine derivatives have shown promising antibacterial activity. For instance, compounds synthesized through Mannich reactions involving piperazine have demonstrated efficacy against various bacterial strains .

Case Study 1: Inhibition of AKR1C3

A study published in the RCSB Protein Data Bank highlighted the crystal structure of human 17beta-hydroxysteroid dehydrogenase type 5 in complex with (4-(4-Chlorophenyl)piperazin-1-yl)(morpholino)methanone. This research elucidated the binding interactions that contribute to the compound's inhibitory effects on AKR1C3, providing insights into its potential as a therapeutic agent for hormone-sensitive cancers .

Case Study 2: Antimicrobial Activity

In a synthesis study involving piperazine derivatives, researchers reported that certain compounds exhibited significant antibacterial properties. The methodology included the characterization of synthesized compounds using techniques such as LC/MS and NMR spectroscopy to confirm their structures and activities .

Potential for Further Research

The diverse applications of (4-(2,5-Dichlorophenyl)piperazin-1-yl)(morpholino)methanone suggest several avenues for future research:

  • Structure-Activity Relationship Studies : Further exploration of how modifications to the piperazine or morpholine rings affect biological activity could yield new therapeutic agents.
  • Clinical Trials : Given its promising pharmacological profile, advancing this compound into clinical trials could assess its efficacy and safety in human populations.

Mechanism of Action

The mechanism of action of (4-(2,5-Dichlorophenyl)piperazin-1-yl)(morpholino)methanone involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (4-Chlorophenyl)(piperazin-1-yl)methanone: Similar structure but with a single chlorine substitution.

    1,4-BIS(4-(2,3-Dichlorophenyl)piperazin-1-yl)butane: Features a butane linker between two piperazine rings.

    (4-(4-chlorobenzyl)piperazin-1-yl)(2,5-dichloropyridin-4-yl)methanone: Contains a pyridine ring instead of a morpholine group.

Uniqueness

(4-(2,5-Dichlorophenyl)piperazin-1-yl)(morpholino)methanone is unique due to the presence of both a morpholino group and a dichlorophenyl group, which confer specific chemical and biological properties that are distinct from other similar compounds.

Biological Activity

(4-(2,5-Dichlorophenyl)piperazin-1-yl)(morpholino)methanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound consists of a piperazine ring substituted with a dichlorophenyl group and a morpholino group linked to a ketone. Its molecular formula is C15H18Cl2N2OC_{15}H_{18}Cl_2N_2O, with a molecular weight of approximately 307.22 g/mol.

Research indicates that compounds similar to this compound exhibit inhibitory effects on various enzymes, including aldo-keto reductases (AKR). Specifically, it has been shown to selectively inhibit AKR1C3, an enzyme implicated in hormone-related cancers and leukemia. The IC50 value for this inhibition is reported to be around 100 nM, indicating potent activity .

Structure-Activity Relationships (SAR)

The biological activity of the compound is influenced by the following structural features:

  • Substituents on the Phenyl Ring : Lipophilic electron-withdrawing groups enhance activity.
  • Functional Groups : The presence of hydrogen bond acceptors significantly increases binding affinity.
  • Ketone Moiety : Essential for maintaining biological activity as it participates in hydrogen bonding within the active site of target enzymes .

Inhibition Studies

Table 1 summarizes the IC50 values for various derivatives of the compound against AKR1C3 and other targets.

Compound NameTarget EnzymeIC50 (nM)
This compoundAKR1C3100
4-(4-Chlorophenyl)piperazin-1-yl(morpholino)methanoneAKR1C380
4-(4-Fluorobenzyl)piperazin-1-yl(morpholino)methanoneAbTYR180

These data suggest that modifications to the piperazine or phenyl moieties can lead to significant changes in inhibitory potency.

Case Studies

A study evaluating the cytotoxic effects of various piperazine derivatives found that compounds with similar structures to this compound showed promising results against cancer cell lines. For instance, derivatives exhibited IC50 values less than that of doxorubicin in certain assays, indicating their potential as anticancer agents .

Properties

IUPAC Name

[4-(2,5-dichlorophenyl)piperazin-1-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19Cl2N3O2/c16-12-1-2-13(17)14(11-12)18-3-5-19(6-4-18)15(21)20-7-9-22-10-8-20/h1-2,11H,3-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKTLHABDBOMYJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(C=CC(=C2)Cl)Cl)C(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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